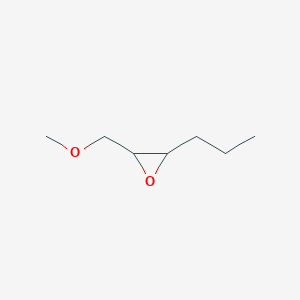
2-(Methoxymethyl)-3-propyloxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methoxymethyl)-3-propyloxirane is an organic compound that belongs to the class of epoxides Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methoxymethyl)-3-propyloxirane typically involves the epoxidation of an appropriate alkene precursor. One common method is the reaction of 2-(Methoxymethyl)-3-propyl-1-ene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of an epoxide ring at the double bond of the alkene.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Catalysts such as titanium silicalite-1 (TS-1) can be employed to enhance the efficiency of the epoxidation process.
化学反応の分析
Types of Reactions: 2-(Methoxymethyl)-3-propyloxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or carbonyl compounds.
Reduction: Reduction reactions can lead to the opening of the epoxide ring, forming alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different functionalized products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the epoxide ring under basic or acidic conditions.
Major Products Formed:
Oxidation: Diols and carbonyl compounds.
Reduction: Alcohols.
Substitution: Functionalized derivatives with various substituents.
科学的研究の応用
2-(Methoxymethyl)-3-propyloxirane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme-catalyzed epoxide ring-opening reactions.
Industry: Utilized in the production of polymers and resins with specific properties.
作用機序
The mechanism of action of 2-(Methoxymethyl)-3-propyloxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
類似化合物との比較
- 2-(Methoxymethyl)-3-butyl-oxirane
- 2-(Methoxymethyl)-3-ethyl-oxirane
- 2-(Methoxymethyl)-3-methyl-oxirane
Comparison: 2-(Methoxymethyl)-3-propyloxirane is unique due to its specific alkyl substituent (propyl group) on the epoxide ring. This influences its reactivity and the types of products formed in chemical reactions. Compared to similar compounds with different alkyl groups, this compound may exhibit different physical properties, such as boiling point and solubility, as well as varying reactivity in chemical transformations.
特性
CAS番号 |
144969-16-4 |
|---|---|
分子式 |
C7H14O2 |
分子量 |
130.18 g/mol |
IUPAC名 |
2-(methoxymethyl)-3-propyloxirane |
InChI |
InChI=1S/C7H14O2/c1-3-4-6-7(9-6)5-8-2/h6-7H,3-5H2,1-2H3 |
InChIキー |
ZCDAJQKEWXNOLD-UHFFFAOYSA-N |
正規SMILES |
CCCC1C(O1)COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Butyl-4-[4-(4-ethylphenyl)buta-1,3-diyn-1-yl]benzene](/img/structure/B15163446.png)
![7-Anilino-5-benzoyl-2-phenylthieno[3,4-d]pyridazin-1(2H)-one](/img/structure/B15163451.png)
![1-(2-Sulfanylethyl)-3-[6-(2-sulfanylethylcarbamoylamino)hexyl]urea](/img/structure/B15163457.png)
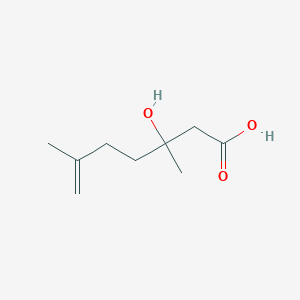

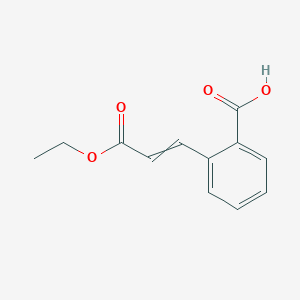
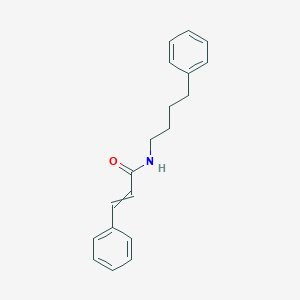


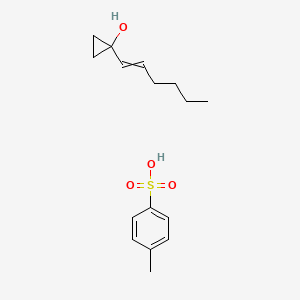
![1H-Indole, 2,3-dihydro-2-(1-methylethenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B15163511.png)

![1-(1-Oxa-2-azaspiro[2.5]octan-2-yl)propan-1-one](/img/structure/B15163523.png)
phenylsilane](/img/structure/B15163526.png)
